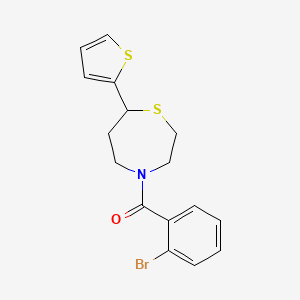

4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane

説明

4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring substituted at the 4-position with a 2-bromobenzoyl group and at the 7-position with a thiophen-2-yl moiety. The thiophene group contributes π-conjugation and hydrophobic properties, which are critical for biological interactions.

These analogs are synthesized via acylation or coupling reactions, suggesting similar routes for the target compound .

特性

IUPAC Name |

(2-bromophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNOS2/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUMBYNRPFGTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

化学反応の分析

Types of Reactions

4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the bromophenyl group can yield phenyl derivatives.

科学的研究の応用

4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or corrosion resistance

作用機序

The mechanism of action of 4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.

類似化合物との比較

Antiproliferative Thiophene Derivatives

Thiophene-containing compounds, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC₅₀: 10.25 µM), exhibit potent antiproliferative activity against breast cancer cells, surpassing doxorubicin (IC₅₀: ~30 µM) .

CDK2 Inhibitors with Pyridine/Pyrazolopyridine Cores

Pyridine derivatives like 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (IC₅₀: 0.24 µM) demonstrate sub-micromolar CDK2 inhibition, attributed to their planar aromatic systems and electron-withdrawing substituents .

Physicochemical and Commercial Considerations

- Solubility: The bromine atom in the target compound may reduce solubility compared to methylsulfanyl- or methoxy-substituted analogs (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) .

- Commercial Availability: While analogs like 4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane are sold by Life Chemicals (priced at $81–$372/mg), the target compound’s commercial status remains unverified .

Q & A

Q. What are the key synthetic pathways for 4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the thiazepane ring via cyclization of a thioether precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Introduction of the 2-bromobenzoyl group using a Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

- Step 3 : Functionalization of the thiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated intermediates .

Optimization : - Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading).

- Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using flash chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to confirm the thiazepane ring’s stereochemistry and substituent positions. For example, the thiophen-2-yl group shows distinct aromatic protons at δ 6.8–7.2 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns to confirm bromine isotopic signatures .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the seven-membered thiazepane ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the bromobenzoyl (e.g., 4-bromo vs. 2-bromo) and thiophene (e.g., 3-thienyl vs. 2-thienyl) groups .

- Step 2 : Test biological activity (e.g., receptor binding assays, antimicrobial activity) using standardized protocols (e.g., IC₅₀ determination via dose-response curves).

- Step 3 : Perform computational modeling (e.g., molecular docking with AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Case 1 : If NMR suggests axial chirality but X-ray shows planar geometry, verify sample purity (>95% via HPLC) and consider dynamic effects (e.g., ring puckering in solution) .

- Case 2 : For inconsistent NOE correlations, re-examine nuclear Overhauser effect (NOESY) experiments under varying temperatures to detect conformational flexibility .

- Resolution : Cross-validate with vibrational spectroscopy (FT-IR) to confirm functional group orientations .

Q. What experimental design principles apply to long-term stability studies of this compound under environmental conditions?

- Methodological Answer :

- Design : Use a randomized block design with controlled variables (pH, UV exposure, humidity) to simulate environmental stress .

- Metrics : Monitor degradation via LC-MS every 30 days, quantifying byproducts (e.g., dehalogenation products or sulfoxide formation) .

- Replication : Include triplicate samples and statistical analysis (ANOVA) to account for batch variability .

Q. How can computational methods guide the synthesis of derivatives with enhanced reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model transition states for key reactions (e.g., thiazepane ring closure), optimizing bond angles and electron density maps .

- Retrosynthetic Analysis : Apply Chematica software to propose novel routes, prioritizing steps with lower activation energies .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts for halogenation or cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。